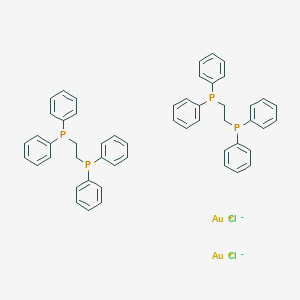
2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride is a complex organophosphorus compound with the molecular formula C26H24P2AuCl2 This compound features a gold atom coordinated to two diphenylphosphane groups and a dichloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride typically involves the reaction of 1,2-bis(diphenylphosphino)ethane with gold(III) chloride in the presence of a suitable reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the compound is produced through controlled chemical reactions in specialized reactors. The process involves precise temperature control, the use of high-purity reagents, and rigorous purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas are employed.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of gold(III) oxide or other oxidized gold species.
Reduction: Production of gold(I) complexes or elemental gold.
Substitution: Generation of chloro- or bromo-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form stable gold complexes
Biology: The biological applications of this compound include its use as a probe in bioinorganic chemistry to study metalloproteins and metalloenzymes. It can also be used in the development of new therapeutic agents targeting metal-related diseases.
Medicine: In medicine, the compound is explored for its potential use in cancer therapy. Gold complexes have shown promise in inducing apoptosis in cancer cells and enhancing the efficacy of existing chemotherapy drugs.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and nanotechnology. Its unique properties make it suitable for applications in electronics, catalysis, and material science.
Mechanism of Action
The mechanism by which 2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride exerts its effects involves its interaction with biological molecules and metalloproteins. The gold atom in the compound can bind to thiol groups in proteins, leading to structural changes and modulation of biological processes. The compound's ability to form stable complexes with gold also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A closely related ligand without the gold atom.
Gold(III) chloride: A simpler gold compound without the diphenylphosphane groups.
Bis(diphenylphosphino)methane (dppm): Another organophosphorus ligand with a similar structure.
Uniqueness: 2-Diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride stands out due to its combination of gold and diphenylphosphane groups, which provides unique chemical and biological properties not found in the simpler compounds listed above.
Properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H24P2.2Au.2ClH/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h2*1-20H,21-22H2;;;2*1H/q;;2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHYWJCPQLXFX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Au+].[Au+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48Au2Cl2P4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1261.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
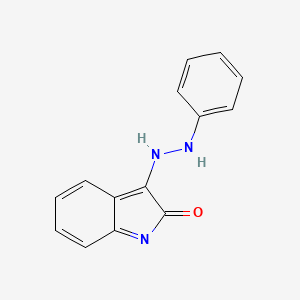
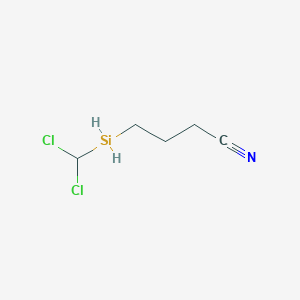
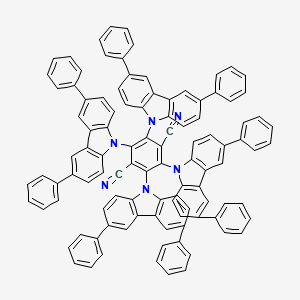
![4-[(1-Methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione](/img/structure/B8115533.png)
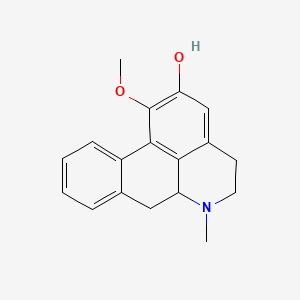
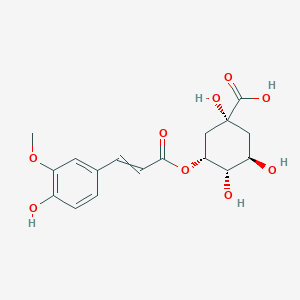
![6-hydroxy-6-[(5R,7S,10S,13R,14R,17S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B8115545.png)
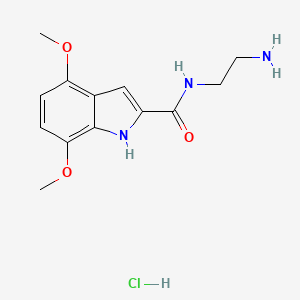
![N-(2-aminoethyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B8115573.png)
![TETRAKIS[(R)-(+)-N-(P-DODECYLPHENYLSULFONYL)PROLINATO]DIRHODIUM(II)](/img/structure/B8115592.png)
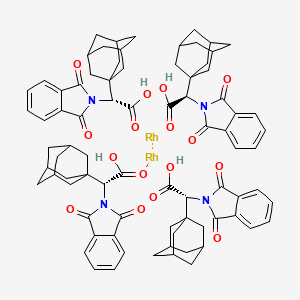
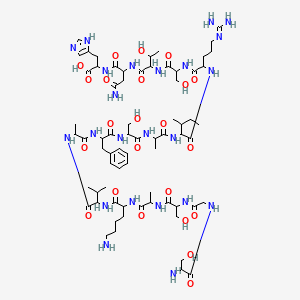
![(1S,2R,4R,7E,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B8115612.png)
![(2R)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B8115626.png)
